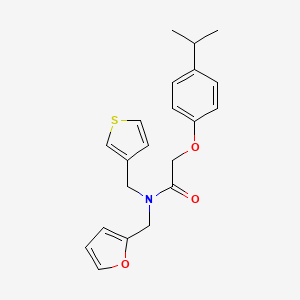

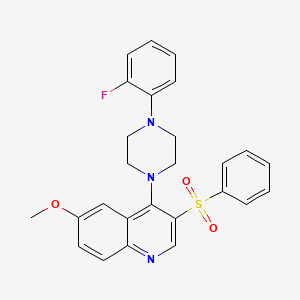

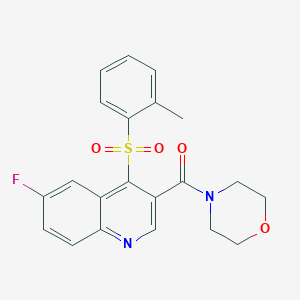

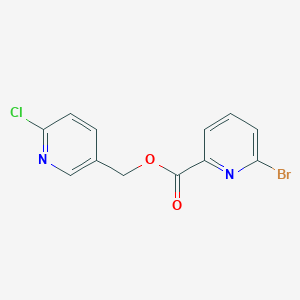

4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It’s more selective to ENT2 than to ENT1 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Synthesis and Antibacterial Applications

One primary area of research involving similar compounds involves their synthesis and evaluation for antibacterial activity. A series of compounds were prepared to evaluate their potential as antibacterial agents, leveraging the structural components similar to the compound for their activity against various bacterial strains (Li et al., 2004). These studies are crucial for developing new antibiotics to combat resistant bacterial strains.

Crystal Structure and Molecular Docking Studies

Another critical research application involves understanding the molecular structure and docking studies of related compounds. This involves synthesizing novel derivatives and characterizing them through techniques like FT-IR, NMR, and LCMS, followed by crystal structure elucidation via X-ray diffraction. Such studies provide insights into the compounds' interactions with biological targets, offering potential pathways for developing new therapeutic agents (Desai et al., 2017).

Antimicrobial Studies

Compounds with structural similarities have also been synthesized and assessed for their antimicrobial properties. This research contributes to the ongoing search for more effective and safer antimicrobial agents, addressing the pressing need for new treatments due to the rising resistance to existing antibiotics (Patel et al., 2007).

Photochemical Properties

Research into the photochemical properties of related quinoline derivatives, like ciprofloxacin, under various conditions provides valuable data on how these compounds behave under light exposure. This information is essential for understanding the stability and safety of these compounds when exposed to light, influencing their handling and packaging (Mella et al., 2001).

Anticancer Activity

Exploration of novel 4-aminoquinoline derivatives designed to enhance anticancer activities represents another significant research application. By designing and synthesizing sulfonyl analogs and evaluating their cytotoxicity against tumor cell lines, researchers aim to develop effective and potentially safer anticancer agents. This approach involves using a hybrid pharmacophore method to identify compounds with desirable anticancer properties (Solomon et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Most current inhibitors of ENTs are ENT1-selective . This compound is a novel inhibitor of ents, which is more selective toENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . By inhibiting ENT2, this compound can potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

Its irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .

Result of Action

The result of the compound’s action is the inhibition of ENTs, specifically ENT2 . This leads to a reduction in the uptake of uridine, which can affect nucleotide synthesis and the regulation of adenosine function .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-(phenylsulfonyl)quinoline has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is a novel inhibitor of ENTs, more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been observed to inhibit uridine and adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This inhibition could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by reducing the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound acts as an irreversible and non-competitive inhibitor .

Temporal Effects in Laboratory Settings

The inhibitory effect of this compound on ENT1 and ENT2 could not be washed out, indicating its long-term effects on cellular function . More studies are needed to understand its stability, degradation, and long-term effects in in vitro or in vivo studies.

Metabolic Pathways

Given its interaction with ENTs, it may influence nucleotide synthesis and adenosine function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated by its interaction with ENTs

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O3S/c1-33-19-11-12-23-21(17-19)26(25(18-28-23)34(31,32)20-7-3-2-4-8-20)30-15-13-29(14-16-30)24-10-6-5-9-22(24)27/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCFTMUTMNILMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

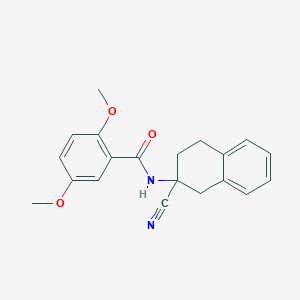

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)

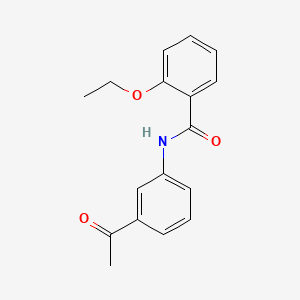

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)

![N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890212.png)

![2-[4-Formyl-3-(4-methoxyphenyl)pyrazolyl]acetamide](/img/structure/B2890214.png)